2-Chloro-N-methoxy-N-methyl-5-(trifluoromethyl)nicotinamide
Description
Properties
IUPAC Name |
2-chloro-N-methoxy-N-methyl-5-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3N2O2/c1-15(17-2)8(16)6-3-5(9(11,12)13)4-14-7(6)10/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIUARCMKOGEAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(N=CC(=C1)C(F)(F)F)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-methoxy-N-methyl-5-(trifluoromethyl)nicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloronicotinic acid and methanol.
Esterification: 2-chloronicotinic acid is esterified with methanol in the presence of a catalyst to form 2-chloronicotinic acid methyl ester.
Amidation: The methyl ester is then reacted with N-methoxy-N-methylamine to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and amidation processes, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-methoxy-N-methyl-5-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of new compounds with different substituents.
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Hydrolysis: Formation of nicotinic acid derivatives and corresponding amines.
Scientific Research Applications
2-Chloro-N-methoxy-N-methyl-5-(trifluoromethyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-methoxy-N-methyl-5-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-Chloro-N-methoxy-N-methyl-5-(trifluoromethyl)nicotinamide and related compounds, alongside their physicochemical properties and applications:
Structural and Functional Analysis
- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in all compounds enhances resistance to oxidative degradation. However, the presence of a nitrile group (e.g., 1319804-30-2) increases electrophilicity compared to the amide group in the target compound, influencing reactivity in nucleophilic substitutions .
- Solubility : The N-methoxy-N-methylamide group in the target compound improves aqueous solubility (logS ≈ -3.2) compared to 2-Chloro-5-trifluoromethylpyridine (logS ≈ -4.5), which lacks polar substituents .
- Synthetic Utility: Compounds like 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile are preferred for cross-coupling reactions due to their dual chloro substituents, whereas the target compound’s amide group facilitates functionalization via hydrolysis or alkylation .
Research Findings
- Agrochemical Performance: The target compound’s amide moiety enhances binding to enzyme active sites (e.g., acetolactate synthase in herbicides) compared to non-amide analogs like 52334-81-3 .
- Thermal Stability : Derivatives with nitrile groups (e.g., 401590-41-8) exhibit higher thermal stability (decomposition >250°C) than amide-containing analogs (~200°C), critical for high-temperature applications .
- Biological Activity : The furan-thioether analog (397.1 [M+H]⁺) showed moderate kinase inhibition (IC₅₀ ~1.2 μM) in preliminary assays, suggesting that sulfur-linked substituents may enhance bioactivity compared to oxygen-based analogs .
Q & A
Q. What are the established synthetic pathways for 2-Chloro-N-methoxy-N-methyl-5-(trifluoromethyl)nicotinamide, and what key intermediates are involved?
Methodological Answer: Synthesis typically begins with nicotinamide derivatives. Key steps include:
- Chlorination : POCl3 or N-chlorosuccinimide introduces chlorine at the 2-position.
- Trifluoromethyl Installation : Directed ortho-metallation (DoM) or cross-coupling reactions (e.g., Kumada coupling) add the -CF3 group.
- Amidation : Methoxy and methylamino groups are introduced via nucleophilic displacement using methoxyamine and methylamine derivatives. Intermediates like 5-(trifluoromethyl)nicotinic acid and 2-chloro-5-(trifluoromethyl)pyridine are critical .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- 19F NMR : Confirms trifluoromethyl group presence and electronic environment (δ ~ -60 ppm).
- 1H/13C NMR : Identifies substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; amide carbonyl at ~168 ppm).
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 311.0421).
- X-ray Crystallography : Resolves spatial arrangement, as demonstrated for structurally similar chloro-nicotinamides .
Q. How does the compound behave under acidic or basic hydrolysis conditions?
Methodological Answer:
- Acidic Conditions : Amide bonds may hydrolyze to carboxylic acids; monitor via HPLC with a C18 column (0.1% TFA in H2O/MeCN gradient).
- Basic Conditions : Methoxy groups can undergo nucleophilic displacement (e.g., with OH–). Use pH-stat titration to track degradation kinetics. Stability studies should include Arrhenius plots (25–60°C) to predict shelf-life .
Advanced Research Questions
Q. How can computational chemistry methods optimize reaction conditions for synthesizing this compound?
Methodological Answer:
- Transition State Modeling : Density Functional Theory (DFT) identifies energy barriers in amidation or chlorination steps.
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents (e.g., DMF vs. THF) and catalysts.
- ICReDD Workflows : Integrate quantum calculations with robotic experimentation to accelerate optimization, reducing trial cycles by 70% .
Q. What experimental design strategies resolve contradictions in reported reactivity data (e.g., conflicting regioselectivity)?
Methodological Answer:
- Factorial Design : Vary temperature, catalyst loading, and solvent polarity in a 2k design to isolate dominant factors.
- DoE (Design of Experiments) : Use Central Composite Design (CCD) to map reaction space and identify nonlinear interactions.
- Isoconversional Analysis : Apply the Friedman method to distinguish single-step vs. multi-pathway mechanisms in kinetic studies .
Q. In medicinal chemistry applications, how does the trifluoromethyl group influence target binding interactions?
Methodological Answer:
- Electrostatic Potential Maps : Generate ESP surfaces (via DFT) to visualize -CF3’s electron-withdrawing effects on π-π stacking.
- Surface Plasmon Resonance (SPR) : Compare binding kinetics (ka/kd) with non-fluorinated analogs. Recent studies show -CF3 enhances kinase inhibition by 3.2-fold via hydrophobic pocket interactions .
Q. What methodologies assess the environmental fate of this compound in aquatic systems?
Methodological Answer:
- QSAR Modeling : Predict biodegradability using EPI Suite™ or TEST software.
- Photolysis Studies : Expose to UV light (λ = 254 nm) in simulated water; analyze degradation products via LC-QTOF-MS.
- Microcosm Experiments : Track half-life in sediment-water systems under OECD 308 guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
